6-methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

This 6-methyl-2H-pyran-2-one derivative is a scaffold-hopping probe distinct from benzamide-based DDR inhibitors. Its pyrone core, ether-linked pyrrolidine linker, and unsubstituted nicotinoyl cap create a unique pharmacophore with zero HBD, low logP (1.1), and TPSA (68.7 Ų), making it ideal for CNS or inhaled delivery research. It serves as a critical selectivity counter-screen and QS/LasR modulator candidate, offering a differentiated physiochemical profile from common kinase inhibitor libraries.

Molecular Formula C16H16N2O4
Molecular Weight 300.314
CAS No. 1704534-58-6
Cat. No. B2433542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one
CAS1704534-58-6
Molecular FormulaC16H16N2O4
Molecular Weight300.314
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C16H16N2O4/c1-11-7-14(8-15(19)21-11)22-13-4-6-18(10-13)16(20)12-3-2-5-17-9-12/h2-3,5,7-9,13H,4,6,10H2,1H3
InChIKeyGYQOXVMUMOYYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one (CAS 1704534-58-6): Structural Identity, Physicochemical Profile, and Research Procurement Context


6-Methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one (CAS 1704534-58-6) is a synthetic small molecule (C₁₆H₁₆N₂O₄, MW 300.31 g/mol) belonging to the 2H-pyran-2-one (α-pyrone) class, featuring a 6-methyl-2H-pyran-2-one core ether-linked at the 4-position to a pyrrolidin-3-yl scaffold that is N-functionalized with a nicotinoyl (pyridine-3-carbonyl) group [1]. The compound contains zero hydrogen bond donors and five hydrogen bond acceptors, with a computed XLogP3-AA of 1.1 and a topological polar surface area of 68.7 Ų [1]. Its structural architecture combines three pharmacophoric elements—the electron-deficient pyrone ring, the conformationally constrained pyrrolidine linker, and the nicotinoyl cap—that are individually precedented in kinase inhibitor and quorum sensing modulator design, though direct bioactivity annotation for this specific compound remains absent from major public databases including ChEMBL and BindingDB as of the latest data releases [1][2].

Why 6-Methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one Cannot Be Interchanged with Generic Pyranone or Pyrrolidine-Nicotinoyl Analogs


The 6-methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one scaffold occupies a structurally distinct position at the intersection of three chemotypes that are NOT functionally interchangeable. First, the 2H-pyran-2-one core differentiates it from the benzamide-based DDR inhibitor series (e.g., US20240425482 Example 14, which employs a 4-methylbenzamide core) where the benzamide carbonyl participates in a critical hinge-binding hydrogen bond network with the DDR1 kinase domain [1]. The pyrone ring's electronic configuration and hydrogen-bonding pattern are fundamentally different from benzamide, predicting altered kinase selectivity profiles even if potency is retained [2]. Second, the pyrrolidine linker ring size (5-membered) versus azetidine (4-membered, e.g., compound 37 in Carzaniga et al. 2026) or piperidine (6-membered) analogs directly impacts the dihedral angle between the nicotinoyl group and the core, a parameter shown to modulate DDR1 vs. DDR2 selectivity in the Chiesi program [1]. Third, the unsubstituted nicotinoyl cap distinguishes this compound from analogs bearing 2-methylthio-nicotinoyl or 6-trifluoromethyl-nicotinoyl modifications, which introduce steric and electronic perturbations at the solvent-exposed region of the binding pocket [2]. These three structural variables—core heterocycle identity, linker ring size, and N-acyl substituent—are each known to independently influence target engagement, selectivity, and physicochemical properties in kinase inhibitor SAR, making generic substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence: 6-Methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one vs. Closest Structural Comparators


Core Heterocycle Comparison: 2H-Pyran-2-one vs. Benzamide Core – Physicochemical Property Differentiation

The target compound's 2H-pyran-2-one core confers fundamentally different physicochemical properties compared to the benzamide core of the closest pharmacologically characterized analog, US20240425482 Example 14 (4-methyl-3-(1-nicotinoylpyrrolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide, PubChem CID 168229251) [1]. The pyran-2-one scaffold yields a molecular weight of 300.31 g/mol, which is 153.2 g/mol lower than the benzamide comparator (MW 453.5 g/mol), and an XLogP3-AA of 1.1 versus 4.3 for the benzamide analog [2][3]. The hydrogen bond donor count differs critically: 0 for the pyran-2-one versus 1 for the benzamide (the amide NH), while the topological polar surface area is 68.7 Ų versus 73.5 Ų [2][3]. These differences place the two compounds in distinct oral bioavailability space according to Lipinski and Veber rule analyses, with the pyran-2-one scaffold occupying a more favorable position for CNS penetration and solubility-limited absorption [2].

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Linker Ring Size Differentiation: Pyrrolidine (5-membered) vs. Azetidine (4-membered) – Conformational and Selectivity Implications

The pyrrolidine linker in the target compound (5-membered ring) provides a different conformational constraint compared to the azetidine linker (4-membered ring) in the optimized Chiesi compound 37, which was identified as the most promising DDR inhibitor in the series due to its nanomolar potency, improved kinase selectivity, and reduced cardiotoxicity risk [1]. The Carzaniga et al. (2026) study demonstrated that the linker ring size directly impacts the dihedral angle between the N-acyl group and the core aromatic system, which in turn modulates DDR1 vs. DDR2 selectivity. While the azetidine compound 37 achieved an excellent inhaled PK profile, the pyrrolidine series (with benzamide cores) showed potent DDR1 inhibition but faced safety and selectivity challenges [1]. The target compound's pyrrolidine linker, when combined with the pyran-2-one core, represents a scaffold-hybrid approach that has not been evaluated in the published SAR, creating an untested but mechanistically distinct chemical space [2].

Kinase inhibitor selectivity Conformational analysis Scaffold hopping

4-Alkoxy-6-methyl-2H-pyran-2-one Class Reference: Quorum Sensing Inhibitory Activity Baseline for the Pyranone Core

Park et al. (2015) established that 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives function as quorum sensing (QS) inhibitors by competing with the natural ligand OdDHL for the LasR receptor in Pseudomonas aeruginosa [1]. The most potent analog in that series, compound 8 (bearing a 4-substituted alkoxy chain), down-regulated OdDHL/LasR-associated genes by 35–67% and exhibited strong in vitro inhibitory activity against biofilm formation [1]. The target compound shares the identical 6-methyl-2H-pyran-2-one core with 4-position ether linkage but replaces the simple alkyl chain with a pyrrolidine-nicotinoyl moiety. This structural elaboration introduces additional hydrogen bond acceptor sites (nicotinoyl carbonyl and pyridine nitrogen) that can engage distinct protein surface contacts beyond the LasR hydrophobic pocket [2]. No QS inhibition data exist for the target compound, but the Park et al. dataset provides a baseline for the pyranone core's intrinsic QS modulatory capacity against which the pyrrolidine-nicotinoyl substitution effect can be experimentally evaluated [1].

Quorum sensing inhibition Pseudomonas aeruginosa Biofilm inhibition

Hydrogen Bond Donor Count of Zero: Differentiation from Amide-Containing Analogs for CNS Drug Design

The target compound possesses zero hydrogen bond donors (HBD = 0), a feature that distinguishes it from the majority of kinase inhibitor scaffolds which typically contain at least one amide or amine NH donor [1]. In contrast, the benzamide analog US20240425482 Example 14 has HBD = 1 (the benzamide NH), and the Chiesi azetidine compound 37 also contains an amide NH [1][2]. The HBD count is a critical determinant of blood-brain barrier (BBB) permeability: Pajouhesh and Lenz (2005) and subsequent analyses have established that CNS-penetrant drugs overwhelmingly have HBD ≤ 1, with HBD = 0 being optimal [3]. The target compound's TPSA of 68.7 Ų also falls below the commonly cited CNS permeability threshold of <90 Ų [2]. While no experimental BBB permeability data exist for this compound, its computed profile (HBD=0, TPSA 68.7 Ų, logP 1.1) places it within the favorable CNS drug-like space, unlike the benzamide comparator (HBD=1, TPSA 73.5 Ų, logP 4.3) which exceeds recommended lipophilicity thresholds for CNS candidates [2][3].

CNS drug design Blood-brain barrier permeability Hydrogen bond donor analysis

Evidence-Based Application Scenarios for 6-Methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one in Research Procurement


Scaffold-Hopping Probe for DDR1/DDR2 Kinase Inhibitor Programs

Based on the established DDR1/DDR2 inhibitory activity of the pyrrolidine-nicotinoyl pharmacophore in the Chiesi benzamide series (Ki <10 nM for DDR1, Example 14), combined with the distinct physicochemical profile of the pyran-2-one core (ΔMW -153 g/mol, ΔlogP -3.2 vs. benzamide analog), this compound serves as a scaffold-hopping probe to evaluate whether the pyran-2-one core can recapitulate DDR kinase inhibition while offering improved solubility and a differentiated selectivity fingerprint [1][2]. The zero HBD count and lower TPSA make it particularly suitable for inhaled or CNS delivery routes, aligning with the inhaled administration goal of the Chiesi IPF program [1].

Negative Control or Selectivity Counter-Screen in Nicotinoyl-Pyrrolidine Kinase Panel Screening

Because the pyran-2-one core lacks the benzamide NH that forms a critical hinge-binding hydrogen bond in DDR1 (as inferred from the Chiesi SAR), this compound can be deployed as a selectivity counter-screen to distinguish hinge-dependent from hinge-independent binding modes. If the compound shows significantly reduced or absent DDR1 inhibition relative to benzamide Example 14 (Ki <10 nM), it would confirm the essential role of the amide NH in target engagement, providing valuable SAR triangulation [1].

Quorum Sensing Inhibitor Lead Expansion with Enhanced Structural Complexity

The established QS inhibitory activity of 4-alkoxy-6-methyl-2H-pyran-2-one derivatives (Park et al. 2015: 35–67% LasR-associated gene downregulation for compound 8) provides a validated screening hypothesis [3]. The pyrrolidine-nicotinoyl substitution on the target compound introduces additional polar contacts (nicotinoyl carbonyl, pyridine N) and conformational restriction absent in linear alkyl analogs, potentially enhancing LasR binding affinity, selectivity over other QS systems, or metabolic stability relative to the simpler Park et al. series.

Physicochemical Benchmarking Standard for Low-HBD Heterocyclic Library Design

With its zero HBD count, moderate TPSA (68.7 Ų), low logP (1.1), and balanced heterocyclic composition (pyrone + pyrrolidine + pyridine), this compound serves as an ideal reference standard for calibrating computational permeability and solubility models in CNS-focused or inhaled drug library design [2][4]. Its properties can benchmark library members against established CNS drug-likeness thresholds without the confounding effect of hydrogen bond donors present in most kinase inhibitor scaffolds.

Quote Request

Request a Quote for 6-methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.